molecular formula C13H13ClN2S B2884557 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 478248-80-5

2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2884557
CAS No.: 478248-80-5
M. Wt: 264.77
InChI Key: HNSMEHSYQUSWBG-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound featuring a thiazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the cyclization of 2-aminothiazoles with chloroacetic acid under acidic conditions.

  • Tetrahydroisoquinoline Introduction: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

  • Isoquinoline Derivatives: Compounds containing the isoquinoline moiety with comparable chemical properties and applications.

Uniqueness: 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of the thiazole and tetrahydroisoquinoline moieties, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-13-15-7-12(17-13)9-16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMEHSYQUSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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